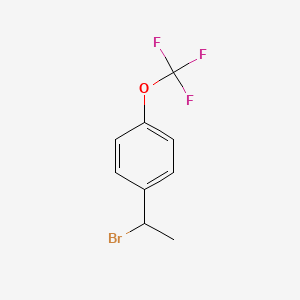

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene

Descripción general

Descripción

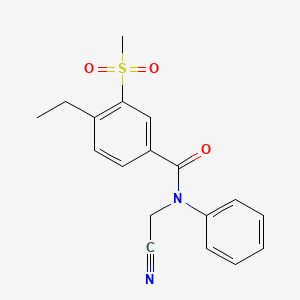

“1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene” is a chemical compound with the empirical formula C9H8BrF3O . It is a solid substance .

Synthesis Analysis

This compound has been employed in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Molecular Structure Analysis

The molecular structure of “1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene” can be represented by the SMILES stringCC(C1=CC=C(C=C1)OC(F)(F)F)Br . Chemical Reactions Analysis

As mentioned in the synthesis analysis, this compound is used in controlled radical polymerization of styrene, in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine and as initiator in the synthesis of bromine terminated polyp-methoxystyrene and polystyrene via atom transfer radical polymerization .Physical And Chemical Properties Analysis

This compound has a molecular weight of 269.06 g/mol . It is a solid substance . The compound is sensitive to moisture .Aplicaciones Científicas De Investigación

- Application : (1-Bromoethyl)benzene could be explored as a precursor for SACs in benzene oxidation to phenol, a crucial industrial process .

Single-Atom Catalysts (SACs)

Electrophilic Organic and Organometallic Cations

Safety and Hazards

Mecanismo De Acción

Target of Action

It’s known that similar compounds have been employed in controlled radical polymerization of styrene .

Mode of Action

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene interacts with its targets through a process known as controlled radical polymerization . It has also been used in asymmetric esterification of benzoic acid in the presence of a chiral cyclic guanidine .

Biochemical Pathways

The compound affects the polymerization pathway of styrene, leading to the synthesis of bromine terminated polyp-methoxystyrene and polystyrene .

Pharmacokinetics

It’s known that the compound is soluble in alcohol, ether, and benzene , which may influence its bioavailability.

Result of Action

The result of the action of 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene is the synthesis of bromine terminated polyp-methoxystyrene and polystyrene . These polymers have various applications in the field of materials science .

Action Environment

The action, efficacy, and stability of 1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene can be influenced by environmental factors. For instance, it is moisture sensitive

Propiedades

IUPAC Name |

1-(1-bromoethyl)-4-(trifluoromethoxy)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrF3O/c1-6(10)7-2-4-8(5-3-7)14-9(11,12)13/h2-6H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNXABUQTPSAAJW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=C(C=C1)OC(F)(F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrF3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(1-Bromoethyl)-4-(trifluoromethoxy)benzene | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,2,4]Triazolo[1,5-a]pyridin-2-ylmethanol](/img/structure/B3011753.png)

![2-chloro-N-[3-morpholin-4-ylsulfonyl-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B3011755.png)

![N-(5-methylpyridin-2-yl)-2-(naphtho[2,1-b]furan-1-yl)acetamide](/img/structure/B3011762.png)

![5-((4-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B3011766.png)

![4,4-Difluoro-3-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]butanoic acid](/img/structure/B3011768.png)